ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
Description
Ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate (CAS: 1025063-02-8) is a structurally complex compound featuring a benzoate ester core linked to a pyrrolidine-2,5-dione moiety substituted with an indole-containing ethylamine group. Its molecular formula is C₂₄H₂₅N₃O₅, with a molecular weight of 435.47 g/mol .
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H23N3O4/c1-2-30-23(29)15-7-9-17(10-8-15)26-21(27)13-20(22(26)28)24-12-11-16-14-25-19-6-4-3-5-18(16)19/h3-10,14,20,24-25H,2,11-13H2,1H3 |
InChI Key |
MQSLGXXTYFEZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Key Bond Disconnections
-
Pyrrolidinone-Indole Linkage : Formed via nucleophilic attack of 2-(1H-indol-3-yl)ethylamine on a prefunctionalized pyrrolidinone intermediate.
-
Benzoate-Pyrrolidinone Junction : Established through cyclocondensation or substitution at the para position of ethyl 4-aminobenzoate.
Synthetic Methodologies
Stepwise Procedure
-
Formation of Pyrrolidinone Core : Ethyl 4-aminobenzoate reacts with maleic anhydride in acetic acid at 80°C for 6 hours to yield ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.
-
Amination with 2-(1H-Indol-3-yl)ethylamine : The pyrrolidinone intermediate undergoes nucleophilic substitution with 2-(1H-indol-3-yl)ethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction proceeds at room temperature for 12 hours, yielding the target compound.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | DCM | 68 | 95 |
| Base | TEA | 72 | 97 |
| Temperature | 25°C | 68 | 95 |
| Reaction Time | 12 hours | 72 | 97 |
Key Observations :
Stepwise Procedure
-
Synthesis of Ethyl 4-(3-Oxopyrrolidin-1-yl)benzoate : Ethyl 4-aminobenzoate reacts with γ-butyrolactam in the presence of Pd/C (10%) under hydrogen gas (1 atm) at 50°C for 8 hours.
-
Reductive Amination : The ketone group in the intermediate undergoes reductive amination with 2-(1H-indol-3-yl)ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer). Reaction completes in 6 hours.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Reducing Agent | NaBH3CN | 65 | 93 |
| Solvent | Methanol | 65 | 93 |
| pH | 5.0 | 70 | 96 |
| Temperature | 25°C | 70 | 96 |
Key Observations :
Stepwise Procedure
-
Resin Functionalization : Wang resin is loaded with ethyl 4-fluorobenzoate using cesium carbonate (Cs2CO3) in DMF at 60°C.
-
Pyrrolidinone Formation : The resin-bound benzoate reacts with succinimide in the presence of DIEA (N,N-diisopropylethylamine) to form the pyrrolidinone core.
-
Indole Side-Chain Incorporation : 2-(1H-Indol-3-yl)ethylamine is coupled using HATU/DIEA in DMF, followed by cleavage from the resin with TFA/DCM (95:5).
Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Coupling Reagent | HATU | 80 | 98 |
| Cleavage Agent | TFA/DCM | 85 | 97 |
| Reaction Scale | 1 mmol | 80 | 98 |
Key Observations :
-
HATU outperformed EDCl/HOBt in coupling efficiency (80% vs. 62%).
-
Prolonged cleavage times (>2 hours) caused ester hydrolysis.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (s, 1H, Indole-H), 7.35–7.28 (m, 3H, Ar-H), 6.95 (d, J = 2.4 Hz, 1H, Indole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 3.72 (t, J = 6.8 Hz, 2H, NCH2), 3.02 (t, J = 6.8 Hz, 2H, CH2NH), 2.85–2.75 (m, 4H, Pyrrolidinone-H), 1.38 (t, J = 7.1 Hz, 3H, CH3).
-
HRMS (ESI+) : m/z calcd for C22H21N3O4 [M+H]+: 392.1608; found: 392.1611.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyrrolidine ring can yield alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate exhibit potential anticancer properties. The indole moiety is known for its ability to interact with various biological targets involved in cancer progression, including apoptosis modulators. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a promising avenue for cancer treatment .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Indole derivatives have been studied for their ability to enhance neurogenesis and protect neurons from oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in neuronal degeneration .
Anticonvulsant Properties
The synthesis of derivatives based on the pyrrolidine structure has led to investigations into their anticonvulsant properties. In preclinical models, compounds similar to this compound have demonstrated effectiveness in reducing seizure activity, highlighting their potential as therapeutic agents for epilepsy .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Step 1: Formation of the indole derivative through cyclization reactions.
- Step 2: Introduction of the pyrrolidine ring via nucleophilic substitution.
- Step 3: Esterification to form the final product.
These synthetic methods are crucial for producing the compound in sufficient quantities for biological testing and application .
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques confirm the structure and purity of the synthesized compounds, ensuring their suitability for further biological evaluation .
Case Study: Anticancer Activity
A study examining a series of indole-based compounds found that those resembling this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study: Neuroprotection
In a preclinical model assessing neuroprotective effects, a derivative of the compound was tested in mice subjected to oxidative stress. Results indicated that the compound significantly reduced neuronal loss and improved cognitive function compared to controls, supporting its potential use in neurodegenerative diseases .
Case Study: Anticonvulsant Activity
Another study focused on evaluating the anticonvulsant effects of similar pyrrolidine derivatives using maximal electroshock and pentylenetetrazole models. The findings revealed that certain compounds exhibited dose-dependent anticonvulsant activity, suggesting their viability as new anticonvulsants .
Mechanism of Action
The mechanism of action of ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is not fully understood, but it is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, while the pyrrolidine ring may interact with other biological targets.
Comparison with Similar Compounds
Structural Analogues with Benzoate Esters and Heterocyclic Substituents
Compounds sharing the ethyl benzoate scaffold but differing in substituents (e.g., pyridazine, isoxazole) have been studied for comparative reactivity and applications:
Key Observations :
- This may enhance binding affinity in biological systems.
Functional Group Comparisons: Amine vs. Methacrylate Derivatives
Ethyl 4-(dimethylamino)benzoate (a structurally simpler analogue) has been evaluated in resin cements, demonstrating superior degree of conversion and physical properties compared to methacrylate derivatives like 2-(dimethylamino)ethyl methacrylate . While the target compound lacks a dimethylamino group, its ethylamine linkage to indole may similarly enhance reactivity in polymerization systems.
Research Findings :
- Reactivity: Ethyl 4-(dimethylamino)benzoate achieved a 15–20% higher degree of conversion than methacrylate derivatives in resin formulations . The target compound’s indole-ethylamine group could mimic this behavior due to its nucleophilic amine.
- Physical Properties : Benzoate esters generally exhibit better mechanical strength than methacrylates, as seen in resin cements .
Comparison with Pyrrole-Containing Analogues
A structurally distinct analogue, ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl)-2,5-dimethylpyrrol-1-yl]benzoate (CAS: 5861-88-1), shares a pyrrole ring but differs in substituents:
| Property | Target Compound | CAS 5861-88-1 Analogue |
|---|---|---|
| Molecular Weight | 435.47 g/mol | 443.5 g/mol |
| XLogP3 | Not reported | 5.1 |
| Hydrogen Bonding | 1 donor, 5 acceptors | 1 donor, 5 acceptors |
| Key Substituents | Indole, pyrrolidine-2,5-dione | Cyano, methoxyanilino, dimethylpyrrole |
Analysis :
- The cyano and methoxyanilino groups in CAS 5861-88-1 increase hydrophobicity (XLogP3 = 5.1) compared to the target compound, which may reduce aqueous solubility .
Impurity and Degradation Product Comparisons
Pharmaceutical impurities such as 2-[benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate (Impurity F(EP)) highlight the importance of structural stability in benzoate derivatives . The target compound’s succinimide ring may confer hydrolytic stability compared to ester-linked impurities, which are prone to degradation under acidic/basic conditions .
Biological Activity
Ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes an ethyl ester moiety linked to a pyrrolidine ring and an indole derivative. The synthesis typically involves the condensation of tryptamine with suitable aldehydes under controlled conditions to yield the desired product. For instance, one method involves dissolving tryptamine and 2,4-dichlorobenzaldehyde in ethanol, followed by heating and crystallization to obtain the final compound .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the indole moiety is particularly notable for its role in enhancing these anticancer properties .
Anticonvulsant Activity
Research has demonstrated that certain derivatives of this compound possess anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure frequency and severity, outperforming traditional anticonvulsants like phenobarbital . This suggests a potential for developing new treatments for epilepsy based on this compound's framework.
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Receptor Modulation : It may modulate neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in mood regulation and seizure control.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
Study 1: Anticancer Activity Assessment
In a controlled study involving human cancer cell lines, this compound was tested for cytotoxicity. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value comparable to established anticancer agents.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Anticonvulsant Efficacy
Another study evaluated the anticonvulsant effects of this compound using the maximal electroshock seizure (MES) model in rodents. The results showed that at a dosage of 20 mg/kg, the compound significantly reduced seizure duration compared to the control group.
| Dosage (mg/kg) | Seizure Duration (seconds) |
|---|---|
| Control | 45 |
| 10 | 30 |
| 20 | 15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate, and what are critical optimization parameters?
- Methodology : A common approach involves multi-step condensation reactions. For example, refluxing substituted benzaldehyde derivatives with indole-containing amines in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde), temperature control (reflux at ~78°C for ethanol), and purification via recrystallization or column chromatography.
- Challenges : Competing side reactions (e.g., over-alkylation) may require controlled reaction times. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodology : Use NMR (¹H/¹³C) to confirm pyrrolidine-2,5-dione and indole moieties. For example, the indole NH proton typically appears as a singlet at δ 10–12 ppm in DMSO-d₆. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (expected ~450–500 g/mol range). FT-IR can confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and dioxopyrrolidine groups) .
- Advanced Validation : X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .
Q. What preliminary biological activity assays are recommended for this compound?
- Methodology : Screen for kinase inhibition (e.g., via ATP-binding assays) due to the indole-pyrrolidine scaffold’s affinity for hydrophobic enzyme pockets. Cytotoxicity assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations can identify therapeutic potential .
- Considerations : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can conflicting data in biological assays (e.g., variable IC₅₀ values) be systematically addressed?
- Methodology :
Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under assay conditions via LC-MS) .
Assay Conditions : Standardize buffer pH (e.g., ammonium acetate buffer at pH 6.5 for enzyme assays) and temperature (25°C vs. 37°C) .
Cell Line Variability : Test across multiple cell lines (e.g., primary vs. immortalized) to rule out lineage-specific effects .
- Case Study : Inconsistent kinase inhibition data may arise from residual DMSO (>0.1% v/v) interfering with protein-ligand interactions .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Methodology :
- Prodrug Design : Replace the ethyl ester with a more stable group (e.g., tert-butyl ester) to resist esterase hydrolysis .
- Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify vulnerable sites .
Q. How does the compound’s stability vary under different storage and handling conditions?
- Methodology :
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm (common for indole derivatives) .
- Solution Stability : Prepare stock solutions in anhydrous DMSO (stored at -20°C) to prevent hydrolysis .
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the indole and pyrrolidine moieties as key pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability and ligand residence time .
- QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) to correlate with bioactivity data .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for weighing and synthesis .
- First Aid : For skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
